molecular formula C11H14O3 B8802452 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

Cat. No.: B8802452
M. Wt: 194.23 g/mol
InChI Key: JDNZZHLJFNDNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is a secondary alcohol featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a four-carbon chain terminated by a hydroxyl group. The benzo[d][1,3]dioxolyl group is a common pharmacophore in medicinal chemistry, often contributing to bioactivity in tubulin inhibitors, antiviral agents, and central nervous system (CNS) stimulants .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-ol

InChI

InChI=1S/C11H14O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9,12H,2-3,7H2,1H3

InChI Key

JDNZZHLJFNDNMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

The functional group attached to the benzo[d][1,3]dioxolyl moiety significantly influences physical properties and reactivity. Key comparisons include:

Table 1: Functional Group Comparison
Compound Name Molecular Formula Functional Group Physical State Solubility Key Applications/Sources
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol C₁₁H₁₄O₃ Primary alcohol Not reported Polar solvents* Presumed synthetic intermediate
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one C₁₁H₁₂O₃ Ketone Solid Chloroform, EtOH Crystal structure studies
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol C₁₀H₁₂O₃ Secondary alcohol Not reported Not reported NSC-listed compound
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one C₁₂H₁₄O₃ Ketone Oil Chloroform Intermediate for CNS stimulants

*Inferred from alcohol polarity.

Key Findings :

  • Ketones vs. Alcohols: Ketones (e.g., butan-1-one, pentan-1-one) exhibit lower polarity, resulting in solubility in non-polar solvents like chloroform . Alcohols, due to hydrogen bonding, likely have higher melting points and solubility in polar solvents.
  • Primary vs. Secondary Alcohols : The primary alcohol (butan-1-ol) may exhibit stronger intermolecular hydrogen bonding compared to the secondary alcohol (propan-2-ol), affecting crystallinity and reactivity .

Chain Length Variations

Chain length impacts steric bulk, solubility, and bioactivity:

Table 2: Chain Length Comparison
Compound Name Chain Length Key Properties
1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one 3-carbon Liquid (inferred), used in tubulin inhibitors
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one 4-carbon Solid, crystal structure with C–H⋯O bonds
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one 5-carbon Oil, intermediate in stimulant synthesis

Key Findings :

  • Longer chains (e.g., pentan-1-one) increase lipophilicity, enhancing membrane permeability in bioactive compounds .
  • Shorter chains (e.g., propan-1-one) are more rigid, favoring crystallinity and structural studies .

Substituent Effects

Substituents on the benzo[d][1,3]dioxolyl ring or carbon chain modulate electronic and steric properties:

Table 3: Substituent Impact
Compound Name Substituents Key Observations
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-... Methoxy, ethynyl groups Enhanced antiviral activity via π-π stacking
1-(Benzo[d][1,3]dioxol-5-yl)-4,4-difluorobutane-1,3-dione Difluorodione Electron-withdrawing groups increase reactivity
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)ethan-1-ol Methoxyphenyl group Improved solubility in aromatic solvents

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, facilitating nucleophilic additions .
  • Bulky substituents (e.g., methoxyphenyl) may sterically hinder reactions but improve target specificity .

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